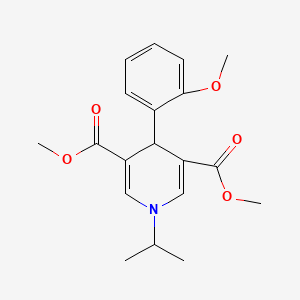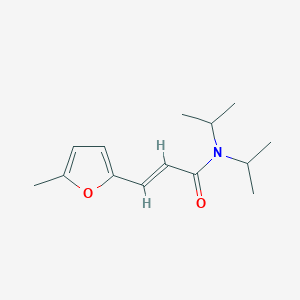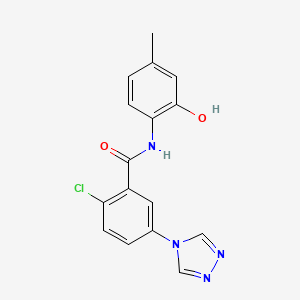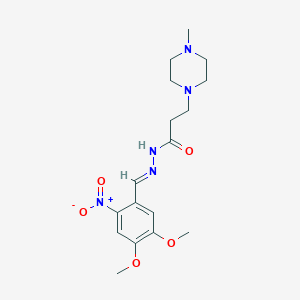![molecular formula C15H13N5O B5821254 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” is a compound that contains a tetrazole moiety . Tetrazoles are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry .
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved using various approaches . For instance, one method involves the use of triethyl orthoformate and sodium azide . Another approach involves the use of alcohols and aldehydes . In a specific example, a compound similar to “2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” was synthesized from sodium azide and triethyl orthoformate .Molecular Structure Analysis
The molecular structure of “2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Tetrazoles, such as “2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide”, are known for their broad range of chemical and biological properties . They can undergo various chemical reactions due to their electron-donating and electron-withdrawing properties .Physical And Chemical Properties Analysis
Tetrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can show both acidic and basic properties . The specific physical and chemical properties of “2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” would need to be determined experimentally.Applications De Recherche Scientifique
Medicinal Chemistry
Tetrazoles, such as 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Material Chemistry
Tetrazoles are currently of interest in the field of material chemistry due to their diverse applications. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Bioisosteres of Carboxylic Acids
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. This allows medicine molecules to penetrate more easily through cell membranes .
Synthesis of Derivatives
Various synthetic approaches to tetrazole derivatives have been highlighted, including the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .
Agonistic Activities against GPR35
A new series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been synthesized and characterized for their agonistic activities against GPR35 using a dynamic mass redistribution (DMR) assay .
Eco-friendly Synthesis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Molecular Docking
Tetrazoles are used in molecular docking, a method widely used in computational molecular biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Photography and Growth Hormones
Tetrazoles have applications in photography, as growth hormones, and as a platform for virtual screening .
Mécanisme D'action
Target of Action
The primary targets of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide are caspase 3 , NF-KAPPA-B , and P53 protein . These proteins play crucial roles in cellular processes such as apoptosis (programmed cell death), immune response, and cell cycle regulation, respectively.
Mode of Action
2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide interacts with its targets through molecular docking , a method which predicts the orientation of one molecule to a second when bound to each other to form a stable complex . The compound exhibits a potent interaction with its targets, as indicated by the binding energies of -11.8 kJ/mol and -10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .
Pharmacokinetics
Its logp value of -005 suggests that it has balanced hydrophilic and lipophilic properties, which could influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide’s action are likely related to its interaction with its targets. By interacting with caspase 3, NF-KAPPA-B, and P53 protein, the compound could potentially influence apoptosis, immune response, and cell cycle regulation . .
Orientations Futures
Future research could focus on further exploring the biological activities of “2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” and similar compounds. This could include investigating their potential as therapeutic agents against various diseases . Additionally, further studies could be conducted to optimize the synthesis of these compounds and to explore their potential applications in other areas of chemistry .
Propriétés
IUPAC Name |
2-phenyl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(10-12-4-2-1-3-5-12)17-13-6-8-14(9-7-13)20-11-16-18-19-20/h1-9,11H,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCTKSSGZKEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5821181.png)

![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)


![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)